Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2
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Overview
Description
Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2 is a peptide substrate for HIV-1 protease. This compound is used in peptidolytic assays to quantify the inhibition of the protease, making it a valuable tool in HIV research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: Each amino acid is coupled to the resin-bound peptide chain using coupling reagents like HBTU or DIC.
Deprotection: The temporary protecting group (usually Fmoc) on the amino acid is removed using a base like piperidine.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process is optimized to ensure high purity and yield, with rigorous quality control measures in place .
Chemical Reactions Analysis
Types of Reactions
Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2 primarily undergoes hydrolysis reactions, particularly in the presence of HIV-1 protease. The peptide bond between specific amino acids is cleaved, which is a crucial step in the peptidolytic assay .
Common Reagents and Conditions
Hydrolysis: The peptide is subjected to hydrolysis in the presence of HIV-1 protease under physiological conditions (pH 7.4, 37°C).
Major Products
Hydrolysis Products: The primary products are smaller peptide fragments resulting from the cleavage of the peptide bond by HIV-1 protease.
Deamidation Products: Deamidation of asparagine results in the formation of aspartic acid and isoaspartic acid.
Scientific Research Applications
Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2 is extensively used in scientific research, particularly in the following areas:
HIV Research: As a substrate for HIV-1 protease, it is used to study the enzyme’s activity and to screen potential inhibitors.
Drug Development: It aids in the development of antiretroviral drugs by providing a means to evaluate the efficacy of protease inhibitors.
Biochemistry: The compound is used in enzymatic assays to understand peptide bond hydrolysis and enzyme kinetics.
Mechanism of Action
Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2 acts as a substrate for HIV-1 protease. The enzyme recognizes and binds to the peptide, cleaving the bond between specific amino acids. This cleavage is essential for the maturation of viral proteins, making the protease a critical target for antiretroviral therapy .
Comparison with Similar Compounds
Similar Compounds
Ac-Ser-Gln-Asn-Tyr-Pro-Ile-Val-NH2: Another peptide substrate for HIV-1 protease with a similar sequence.
Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-OH: A variant with a free carboxyl group instead of an amide group.
Uniqueness
Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2 is unique due to its specific sequence, which makes it an ideal substrate for HIV-1 protease. Its high specificity and efficiency in enzymatic assays distinguish it from other similar peptides .
Properties
Molecular Formula |
C38H58N10O12 |
---|---|
Molecular Weight |
846.9 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-N-[(2S)-4-amino-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]pentanediamide |
InChI |
InChI=1S/C38H58N10O12/c1-18(2)30(32(41)54)46-37(59)31(19(3)4)47-36(58)27-7-6-14-48(27)38(60)25(15-21-8-10-22(51)11-9-21)45-34(56)24(16-29(40)53)44-33(55)23(12-13-28(39)52)43-35(57)26(17-49)42-20(5)50/h8-11,18-19,23-27,30-31,49,51H,6-7,12-17H2,1-5H3,(H2,39,52)(H2,40,53)(H2,41,54)(H,42,50)(H,43,57)(H,44,55)(H,45,56)(H,46,59)(H,47,58)/t23-,24-,25-,26-,27-,30-,31-/m0/s1 |
InChI Key |
XYZIULLGTDZPIP-FPDJDMDVSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)C |
Canonical SMILES |
CC(C)C(C(=O)N)NC(=O)C(C(C)C)NC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C |
Origin of Product |
United States |
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